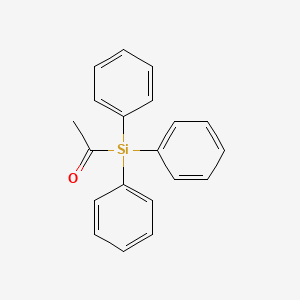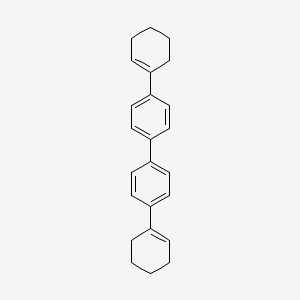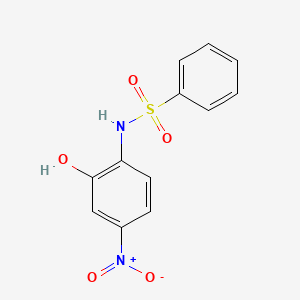
Acetyltriphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyltriphenylsilane is an organosilicon compound with the chemical formula C20H18OSi. It is characterized by a silicon atom bonded to three phenyl groups and an acetyl group. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
准备方法
合成路线和反应条件
乙酰三苯基硅烷可以通过多种方法合成。一种常见的方法是三苯基硅烷与乙酰氯在路易斯酸催化剂(如氯化铝)存在下反应。反应通常在无水条件下进行,以防止反应物和产物的水解。
工业生产方法
虽然乙酰三苯基硅烷的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成方法。这包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,例如重结晶或柱色谱。
化学反应分析
反应类型
乙酰三苯基硅烷会发生各种化学反应,包括:
氧化: 乙酰基可以被氧化形成相应的羧酸。
还原: 该化合物可以被还原形成醇或其他还原衍生物。
取代: 苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾或三氧化铬。
还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 亲电芳香取代反应通常在酸性条件下使用溴或硝酸等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,乙酰基的氧化会产生羧酸,而还原会产生醇。
科学研究应用
乙酰三苯基硅烷在科学研究中具有广泛的应用:
化学: 它被用作合成其他有机硅化合物的先驱体,以及作为各种有机转化中的试剂。
生物学: 研究其衍生物的潜在生物活性及其与生物分子的相互作用。
医药: 正在进行研究以探索其在药物开发和递送系统中的潜在用途。
工业: 它被用于生产具有独特性能的特种化学品和材料。
作用机制
乙酰三苯基硅烷的作用机制涉及其由于反应性乙酰基和苯基的存在而参与各种化学反应的能力。硅原子提供了独特的电子性质,影响了化合物的反应性。与其作用相关的分子靶标和途径主要与其在反应环境中与其他化学物质的相互作用有关。
相似化合物的比较
类似化合物
三苯基硅烷: 缺少乙酰基,使其在某些类型的反应中反应性较低。
乙酰三苯基锗烷: 结构相似,但用锗原子代替了硅原子,导致不同的电子性质和反应性。
二苯基硅烷: 含有两个苯基和一个与硅原子相连的氢原子,导致不同的反应模式。
独特性
乙酰三苯基硅烷的独特性在于乙酰基和苯基都与硅原子相连。这种组合赋予了独特的反应性和电子性质,使其在各种合成和研究应用中具有价值。
属性
CAS 编号 |
4916-42-1 |
|---|---|
分子式 |
C20H18OSi |
分子量 |
302.4 g/mol |
IUPAC 名称 |
1-triphenylsilylethanone |
InChI |
InChI=1S/C20H18OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI 键 |
GVJSGABMOHZNSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)


